16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester
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Overview
Description
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester is a lipophilic analog of 16-phenoxy tetranor prostaglandin F2α. This compound is a metabolically stable form of prostaglandin F2α, containing a 16-phenoxy group at the ω-terminus. It is known for its high affinity for the FP receptor on ovine luteal cells, making it a significant compound in various biological and medical applications .
Preparation Methods
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester involves several steps. The synthetic route typically starts with the preparation of the core prostaglandin structure, followed by the introduction of the phenoxy group at the 16th position. The final step involves the esterification of the carboxylic acid group to form the methyl ester. The reaction conditions often include the use of organic solvents like ethanol, DMF, and DMSO, and the reactions are carried out under controlled temperatures .
Chemical Reactions Analysis
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs.
Biology: It is used to investigate the role of prostaglandins in various biological processes, including luteolysis and smooth muscle contraction.
Medicine: This compound is explored for its potential therapeutic applications, particularly in modulating luteolysis and treating conditions like glaucoma.
Mechanism of Action
The mechanism of action of 16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester involves its binding to the FP receptor on ovine luteal cells. This binding leads to the activation of signaling pathways that drive luteolysis and smooth muscle contraction. The compound’s high affinity for the FP receptor enhances its biological activity, making it a potent analog of prostaglandin F2α .
Comparison with Similar Compounds
16-Phenoxy-17,18,19,20-tetranor-5,6-trans-pgf1-alpha methyl ester is unique due to its high affinity for the FP receptor and its metabolic stability. Similar compounds include:
Prostaglandin F2α: The parent compound, which has a lower affinity for the FP receptor.
Travoprost: Another prostaglandin analog used in the treatment of glaucoma, but with different structural features.
Bimatoprost: A prostaglandin analog with applications in ophthalmology, differing in its side chain structure.
Properties
CAS No. |
73275-73-7 |
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Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl (E)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3/b7-2+,14-13+/t17?,19?,20-,21?,22?/m1/s1 |
InChI Key |
HYOHKXGCEWCBKE-UZCWVBKISA-N |
Isomeric SMILES |
COC(=O)CCC/C=C/CC1[C@H](C(CC1O)O)/C=C/C(COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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